molecular formula C20H19NO5 B1679745 Protopine CAS No. 130-86-9

Protopine

Cat. No. B1679745
CAS RN: 130-86-9
M. Wt: 353.4 g/mol
InChI Key: GPTFURBXHJWNHR-UHFFFAOYSA-N
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Description

Protopine is an alkaloid found in opium poppy, Corydalis tubers, and other plants of the family Papaveraceae . It is metabolically derived from the benzylisoquinoline alkaloid (S)-Reticuline through a series of five enzymatic transformations . It has been found to inhibit histamine H1 receptors, platelet aggregation, and acts as an analgesic .


Synthesis Analysis

The synthesis of protopine alkaloids involves a reaction sequence based on a ring enlargement of indeno[2,1-a]benzazepines by a singlet oxygen oxygenation, followed by conversion of an amide carbonyl group of the resultant 10-membered keto-lactam to a methylene group . Protopine can also be synthesized based on a ring enlargement of indeno[2,1-a]benzazepines by a singlet oxygen oxygenation and conversion of an amide carbonyl group of the 10-membered keto-lactam to a methylene group .


Molecular Structure Analysis

The equilibrium geometry, harmonic vibrational frequencies, and infrared intensities of protopine were calculated by ab initio Hartree-Fock and density functional B3LYP methods with the 6-31G(d) basis set and were interpreted in terms of potential energy distribution (PED) analysis .


Chemical Reactions Analysis

Several chemical reactions were performed by targeting the C13 position to obtain 3a (methyl), 3b (diallyl), and 3c (dibenzyl), 4 (hydroxy), 5b (methyl), and 5c (cyclopentyl) derivatives of protopine .


Physical And Chemical Properties Analysis

Protopine is a white crystalline substance with a molar mass of 353.369 g/mol. It is practically insoluble in water but soluble in chloroform .

Scientific Research Applications

Pharmacological Activities

Protopine, a component of the medicinal herb Corydalis yanhusuo W.T. Wang, has garnered significant attention due to its broad pharmacological activities. It exhibits a wide range of effects, including anti-inflammatory, anti-platelet aggregation, anti-cancer, analgesic, vasodilatory, anticholinesterase, anti-addictive, anticonvulsant, antipathogenic, antioxidant, hepatoprotective, neuroprotective, cytotoxic, and anti-proliferative activities (Huang et al., 2021).

Anti-Inflammatory Effect

Research has shown that protopine derived from Hypecoum erectum L can suppress inflammatory responses in murine macrophages. It reduces the production of nitric oxide, cyclooxygenase-2, and prostaglandin E2 in lipopolysaccharide-stimulated cells (Bae et al., 2012). Additionally, protopine has been found to inhibit inflammation in human hepatocellular carcinoma cells by affecting molecular signaling pathways associated with inflammation (Kim et al., 2022).

Anticancer Properties

Protopine has demonstrated anticancer properties in human hormone-refractory prostate cancer cells, where it causes mitotic arrest and apoptotic cell death. This effect is mediated through tubulin polymerization, affecting mitochondrial signaling pathways (Chen et al., 2012). In liver carcinoma cells, protopine has been shown to induce apoptosis via the intrinsic pathway and regulate ROS/PI3K/Akt signaling (Nie et al., 2021).

Neuroprotective Effects

Protopine has neuroprotective effects against oxidative stress-induced injury in PC12 cells. It mitigates the impact of hydrogen peroxide-induced injury by antagonizing Ca(2+) andenhancing antioxidant mechanisms, thus preventing cell apoptosis (Xiao et al., 2008).

Hepatoprotective Activity

Research indicates that protopine has hepatoprotective properties. It has been shown to reverse liver injury caused by simvastatin in experimental rodents by modulating various biochemical parameters, including SGOT, SGPT, cholesterol, urea, total bilirubin, total protein, and albumin levels (Gupta et al., 2020).

Effect on Cerebral Ischemia

In studies on rats, protopine has been found to protect against focal cerebral ischemic injury. It reduces cerebral infarction ratio, improves neurological deficit score, and decreases the number of TUNEL-positive cells in ischemic brain tissue, suggesting its potential in treating cerebral ischemia (Xiao et al., 2007).

Effect on Colon Cancer Cells

Protopine isolated from Nandina domestica induces apoptosis and autophagy in colon cancer cells by stabilizing p53, a tumor suppressor protein. This indicates its potential as a chemopreventive agent for human colon cancer (Son et al., 2019).

Placental Passage

A study using an ex vivo human placental perfusion model demonstrated that protopine can cross the placental barrier without affecting placental viability or functionality, which is crucial for understanding its effects during pregnancy (Spiess et al., 2022).

Cellular and Molecular Interactions

Protopine has been shown to affect cellular signaling pathways, including the mitogen-activated protein kinases (MAP kinases) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), highlighting its complex interactions at the cellular level (Bae et al., 2012).

Safety And Hazards

Protopine is harmful if swallowed and may cause anemia, cough, CNS depression, drowsiness, headache, heart damage, lassitude (weakness, exhaustion), liver damage, narcosis, reproductive effects, teratogenic effects . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye .

Future Directions

Protopine has shown potential in the therapy of sepsis. It reduced the inflammatory response of lung tissue, decreased the level of oxidative stress, downregulated the level of mitophagy, effectively prevented the septic acute lung injury . This suggests that protopine might have a potential role in the therapy of sepsis in the future .

properties

IUPAC Name

15-methyl-7,9,19,21-tetraoxa-15-azapentacyclo[15.7.0.04,12.06,10.018,22]tetracosa-1(17),4,6(10),11,18(22),23-hexaen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO5/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16(22)6-12-2-3-17-20(15(12)9-21)26-11-23-17/h2-3,7-8H,4-6,9-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTFURBXHJWNHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C=C2C(=O)CC4=C(C1)C5=C(C=C4)OCO5)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

6164-47-2 (hydrochloride)
Record name Protopine
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DSSTOX Substance ID

DTXSID90156282
Record name Protopine
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Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Protopine
Source Human Metabolome Database (HMDB)
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Solubility

Practically insoluble in water, Slightly soluble in ethanol, ether, benzene, petroleum ether; soluble in chloroform, Soluble in 15 parts chloroform, 900 parts alcohol, 1000 parts ether; slightly soluble in ethyl acetate, carbon disulfide, benzene, petroleum ether
Record name PROTOPINE
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Density

1.399 (calc)
Record name PROTOPINE
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Product Name

Protopine

Color/Form

Monoclinic prisms from alcohol + chloroform

CAS RN

130-86-9
Record name Protopine
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Record name Protopine
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Record name Protopine
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Record name PROTOPINE
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Record name PROTOPINE
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Record name Protopine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 °C
Record name PROTOPINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3527
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Protopine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003920
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,670
Citations
W Huang, L Kong, Y Cao, L Yan - Molecules, 2021 - mdpi.com
… database using “protopine” as a keyword. It has been shown that protopine as an active … , and the possible metabolic pathways of protopine in vivo have been proposed. In addition, …
Number of citations: 11 www.mdpi.com
J Vacek, D Walterova, E Vrublova, V Simanek - Heterocycles, 2010 - academia.edu
The isoquinoline alkaloids, protopine and allocryptopine are components of numerous phytopreparations. The wide spectrum of biological activities reported for these alkaloids include …
Number of citations: 56 www.academia.edu
SA Saeed, AH Gilani, RU Majoo, BH Shah - Pharmacological research, 1997 - Elsevier
… In this study, we describe that protopine exhibits strong anti-platelet, and PAF inhibitory actions. Furthermore, the effects of protopine on carrageenan-induced rat paw oedema and AA …
Number of citations: 119 www.sciencedirect.com
X Xiao, J Liu, J Hu, X Zhu, H Yang, C Wang… - European journal of …, 2008 - Elsevier
… protopine had a neuroprotection against H 2 O 2 -induced injury in PC12 cells. Pretreatment of PC12 cells with protopine … In summary, this study demonstrates that protopine is able to …
Number of citations: 122 www.sciencedirect.com
KO Hiller, M Ghorbani, H Schilcher - Planta medica, 1998 - thieme-connect.com
… , chelidonine and protopine exhibited … protopine exhibited a certain degree of non-competitive antagonism. In the electric field the antagonist activities decreased in the order protopine> …
Number of citations: 125 www.thieme-connect.com
L Rakotondramasy-Rabesiaka, JL Havet… - Separation and …, 2007 - Elsevier
Solid–liquid extraction was performed in a batch extractor, from aerial parts of Fumaria officinalis, in order to obtain an extract containing protopine. This study relates the influences of …
Number of citations: 149 www.sciencedirect.com
A Rathi, AK Srivastava, A Shirwaikar, AKS Rawat… - Phytomedicine, 2008 - Elsevier
The present investigation demonstrates the hepatoprotective potential of 50% ethanolic water extract of whole plant of Fumaria indica and its three fractions viz., hexane, chloroform and …
Number of citations: 114 www.sciencedirect.com
DS Bae, YH Kim, CH Pan, CW Nho… - BMB …, 2012 - pdfs.semanticscholar.org
… Protopine is an isoquinoline alkaloid contained in plants in northeast Asia. In this study, we investigated whether protopine derived from … Protopine was found to reduce nitric oxide (NO), …
Number of citations: 84 pdfs.semanticscholar.org
SG Sreenivasmurthy, A Iyaswamy… - Frontiers in Molecular …, 2022 - frontiersin.org
… Recently, we identified protopine as a dibenzazecine alkaloid with anti-HDAC6 and anti… protopine derivatives for their pharmacological action against AD. Among them, bromo-protopine …
Number of citations: 18 www.frontiersin.org
CH Chen, CH Liao, YL Chang, JH Guh, SL Pan… - Cancer letters, 2012 - Elsevier
… activity of protopine on HRPC cells. We also report the novel effect of protopine to promote … alkaloids that restrict chemical modification, protopine has a relatively simple structure and …
Number of citations: 78 www.sciencedirect.com

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